![molecular formula C16H20N2O4S2 B2584331 3-(4-methoxy-N-methylphenylsulfonamido)-N-propylthiophene-2-carboxamide CAS No. 1115871-59-4](/img/structure/B2584331.png)
3-(4-methoxy-N-methylphenylsulfonamido)-N-propylthiophene-2-carboxamide
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Description
3-(4-methoxy-N-methylphenylsulfonamido)-N-propylthiophene-2-carboxamide, also known as MPPT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of thiophene carboxamides and has been studied for its various biochemical and physiological effects.
Scientific Research Applications
- Application : Researchers have explored its potential as an activator of Vγ9/Vδ2 T-cells, which play a crucial role in immune responses. Specifically, it activates these T-cells, enabling them to target and lyse bladder cancer cells in vitro .
- Application : Researchers applied this prodrug technology to the monophosphate derivative of the phosphoantigen HMBPP (the compound ). The resulting prodrugs, referred to as HMBP ProPAgens, exhibited specific and potent activation of Vγ9/Vδ2 T-cells .
- Significance : Researchers can use it as a building block for designing new molecules with diverse applications .
Immunotherapy and Cancer Treatment
Phosphoantigen Prodrug Approach
Starting Material for Synthesis
Secondary Amines and Pharmaceuticals
properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-propylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-4-10-17-16(19)15-14(9-11-23-15)18(2)24(20,21)13-7-5-12(22-3)6-8-13/h5-9,11H,4,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXELNJHOUPFBDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-methyl4-methoxybenzenesulfonamido)-N-propylthiophene-2-carboxamide |
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